4-O-Benzyl-D-galactal
CAS No.:
Cat. No.: VC16199811
Molecular Formula: C13H16O4
Molecular Weight: 236.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H16O4 |
|---|---|
| Molecular Weight | 236.26 g/mol |
| IUPAC Name | (2R,3R,4R)-2-(hydroxymethyl)-3-phenylmethoxy-3,4-dihydro-2H-pyran-4-ol |
| Standard InChI | InChI=1S/C13H16O4/c14-8-12-13(11(15)6-7-16-12)17-9-10-4-2-1-3-5-10/h1-7,11-15H,8-9H2/t11-,12-,13-/m1/s1 |
| Standard InChI Key | OIWQZGBSQDJVJN-JHJVBQTASA-N |
| Isomeric SMILES | C1=CC=C(C=C1)CO[C@@H]2[C@@H](C=CO[C@@H]2CO)O |
| Canonical SMILES | C1=CC=C(C=C1)COC2C(C=COC2CO)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
4-O-Benzyl-D-galactal belongs to the class of endo-glycals, characterized by an unsaturated pyranose ring with a double bond between C1 and C2. The benzyl group at the 4-O position introduces steric bulk and electronic effects that influence both reactivity and selectivity in subsequent transformations. The compound’s IUPAC name, (2R,3R,4R)-3-benzyloxy-2-hydroxymethyl-3,4-dihydro-2H-pyran-4-ol, reflects its stereochemical configuration, which is critical for its role in asymmetric synthesis .
Table 1: Key Physicochemical Data
| Property | Value |
|---|---|
| CAS Number | 157380-76-2 |
| Molecular Formula | |
| Molecular Weight | 236.264 g/mol |
| Exact Mass | 236.105 g/mol |
| PSA (Polar Surface Area) | 58.92 Ų |
| LogP (Partition Coefficient) | 0.8375 |
Data derived from Chemsrc and Lookchem highlight its moderate hydrophobicity (LogP = 0.8375), suggesting balanced solubility in both polar and nonpolar solvents, a trait advantageous for reactions requiring phase-transfer conditions .
Synthesis and Functionalization
Preparation from D-Galactal
The synthesis of 4-O-Benzyl-D-galactal typically begins with D-galactal, which undergoes selective benzylation at the 4-hydroxyl group. Protecting group strategies are essential to avoid side reactions; for instance, temporary silylation or acetylation of other hydroxyl groups ensures regioselective benzylation. Subsequent deprotection yields the target compound with high purity .
Derivatization Pathways
The unsaturated C1–C2 bond in 4-O-Benzyl-D-galactal enables diverse functionalizations:
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Hydrogenation: Catalytic hydrogenation (e.g., Pd/C, ) reduces the double bond to produce 2-deoxygalactose derivatives, intermediates in sphingolipid synthesis .
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Epoxidation: Reaction with peracids forms epoxides, which undergo nucleophilic opening to generate branched glycosides .
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Glycosylation: Iridium-catalyzed reactions with alcohols yield 2-deoxy-α-O-glycosides, leveraging the benzyl group’s directing effect to achieve high stereoselectivity .
Applications in Organic Synthesis
Stereoselective Glycosylation
The Ir(I)-catalyzed glycosylation of 4-O-Benzyl-D-galactal exemplifies its utility in constructing α-linked 2-deoxyglycosides. In the presence of and AgOTf, the benzyl group directs nucleophilic attack to the α-face, producing disaccharides in yields up to 77% with >8:1 α:β selectivity . This method tolerates diverse acceptors, including sugar alcohols and amino acid derivatives, enabling the synthesis of glycopeptides and glycolipids .
Table 2: Representative Glycosylation Reactions
| Donor | Acceptor | Catalyst System | Yield (%) | α:β Ratio |
|---|---|---|---|---|
| 4-O-Benzyl-D-galactal | 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose | /AgOTf | 77 | >8:1 |
| 4-O-Benzyl-D-galactal | Methyl α-D-glucopyranoside | AlCl (microwave) | 80 | 96:4 |
Synthesis of Sphingosines and Phytosphingosines
4-O-Benzyl-D-galactal serves as a precursor to sphinganine and phytosphingosine, key components of ceramides. Wittig olefination of its 2-deoxy derivative introduces long-chain alkenes, which are hydrogenated and functionalized with azide or amine groups to yield sphingolipid backbones . For example, 3,4,6-tri-O-benzyl-D-galactal (a related analog) is converted to phytosphingosine via sequential mesylation, hydrogenation, and deprotection .
Mechanistic Insights and Recent Advances
Role of Lewis Acids in Glycosylation
AlCl-mediated glycosylations under microwave irradiation (100 W, 50°C) proceed via oxocarbonium ion intermediates. Deuterium-labeling studies confirm that protonation occurs exclusively at the C2-equatorial position, guided by steric hindrance from the 4-O-benzyl group . This mechanistic understanding informs the design of catalysts for improved anomeric control.
Innovations in Protecting Group Strategies
Recent work explores the use of 4-O-Benzyl-D-galactal in "armed-disarmed" glycosylation, where temporary protecting groups (e.g., acetyl) modulate reactivity. For instance, selective deprotection of a disaccharide intermediate enables iterative glycosylation to build oligosaccharides with up to 95% α-selectivity .
Challenges and Future Directions
While 4-O-Benzyl-D-galactal has broad utility, limitations persist:
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Stereochemical Complexity: Multi-step syntheses require meticulous control to avoid epimerization.
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Functional Group Compatibility: Strong Lewis acids (e.g., AlCl) may degrade acid-labile substrates.
Future research should prioritize:
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Catalyst Development: Earth-abundant metal catalysts to replace Ir(I) and reduce costs.
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Flow Chemistry: Continuous-flow systems to enhance scalability of glycosylation reactions.
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